An In-depth Technical Guide on the Mechanism of Action of KDM5B Ligands
An In-depth Technical Guide on the Mechanism of Action of KDM5B Ligands
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "KDM5B ligand 2" is not a standardized nomenclature in the reviewed literature. This guide therefore focuses on the general mechanism of action of well-characterized KDM5B inhibitors, which are ligands that modulate its activity.
Core Mechanism of KDM5B Action
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. Its primary function is to remove methyl groups from di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/3).[1][2] This demethylation activity generally leads to transcriptional repression of target genes.[3][4]
KDM5B plays a crucial role in various cellular processes, including:
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Transcriptional Regulation: By demethylating H3K4me3, a mark associated with active transcription, KDM5B represses the expression of numerous genes, including tumor suppressor genes.[3][5]
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Cell Cycle Control: It is involved in regulating the progression from G0 to G1 phase of the cell cycle.[4]
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DNA Damage Response: KDM5B is recruited to sites of DNA double-strand breaks and is required for efficient DNA repair through both non-homologous end-joining (NHEJ) and homologous recombination (HR) pathways.[6][7][8]
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Cell Fate Decisions: KDM5B helps maintain cells in an uncommitted, proliferative state by repressing differentiation-inducing genes.[4]
Due to its role in promoting cell proliferation and survival, KDM5B is frequently overexpressed in various cancers, including breast, prostate, lung, and liver cancer, making it a promising therapeutic target.[3][9]
Mechanism of Action of KDM5B Inhibitors
KDM5B inhibitors are small molecules designed to block the catalytic activity of the KDM5B enzyme. The general mechanism of action for these inhibitors involves binding to the active site of the JmjC domain, thereby preventing the demethylation of H3K4me3.
Biochemical Inhibition
Most KDM5B inhibitors are competitive with the co-substrate 2-oxoglutarate (2-OG).[10] The JmjC domain of KDM5B contains a Fe(II) ion and a 2-OG binding site, which are essential for its catalytic activity.[3] Inhibitors typically chelate the active site metal ion and occupy the binding pocket of 2-OG.[11]
Cellular Effects
Inhibition of KDM5B in cancer cells leads to a variety of anti-tumor effects:
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Increased H3K4me3 Levels: Treatment with KDM5B inhibitors leads to a global increase in H3K4me3 levels, particularly at the transcription start sites of genes.[10][11]
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Re-expression of Tumor Suppressor Genes: The accumulation of H3K4me3 at the promoters of tumor suppressor genes, which are normally repressed by KDM5B, leads to their re-expression.[5]
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Inhibition of Cell Proliferation: By upregulating cell cycle inhibitors and other tumor suppressors, KDM5B inhibitors can arrest the cell cycle and inhibit the proliferation of cancer cells.[10][11]
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Induction of Apoptosis: In some cancer cell lines, inhibition of KDM5B can induce programmed cell death.[12]
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Sensitization to Other Therapies: KDM5B inhibitors have been shown to sensitize cancer cells to radiation therapy and other anti-cancer drugs.[7][13]
Signaling Pathways Modulated by KDM5B Ligands
KDM5B is involved in several key signaling pathways that are critical for cancer development and progression. Inhibition of KDM5B can therefore have a profound impact on these pathways.
PI3K/AKT Signaling Pathway
KDM5B can activate the PI3K/AKT signaling pathway, which is a major driver of cell growth, proliferation, and survival. KDM5B achieves this by increasing the transcription and protein stability of the p110α subunit of PI3K.[1] Inhibition of KDM5B would therefore be expected to downregulate PI3K/AKT signaling.
Caption: KDM5B activates the PI3K/AKT pathway.
p53 Signaling Pathway
KDM5B has been shown to downregulate the tumor suppressor p53.[3] Therefore, inhibition of KDM5B could lead to the upregulation of p53 and the activation of its downstream targets, resulting in cell cycle arrest and apoptosis.
Caption: KDM5B negatively regulates the p53 pathway.
Retinoblastoma (RB) Pathway
KDM5B can interact with the retinoblastoma protein (pRb) and regulate the E2F/RB1 pathway, which is crucial for cell cycle progression.[3] Inhibition of KDM5B can lead to a reduction in cancer cell growth through this pathway.[3]
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B [mdpi.com]
